2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide
CAS No.: 921075-33-4
Cat. No.: VC7680638
Molecular Formula: C16H15N5O3S
Molecular Weight: 357.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921075-33-4 |
|---|---|
| Molecular Formula | C16H15N5O3S |
| Molecular Weight | 357.39 |
| IUPAC Name | 2-methylsulfonyl-N-[(1-phenyltetrazol-5-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C16H15N5O3S/c1-25(23,24)14-10-6-5-9-13(14)16(22)17-11-15-18-19-20-21(15)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,22) |
| Standard InChI Key | AIUWFYRTRNJDGS-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=CC=C1C(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Introduction
The compound 2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is a complex organic molecule that incorporates several functional groups, including a methylsulfonyl group, a benzamide moiety, and a tetrazole ring. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and structural complexity.
Biological Activities
While specific biological activity data for 2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide are not available, compounds with similar structural features have shown potential in various therapeutic areas. For example, tetrazole derivatives have been explored for their antimicrobial and anticancer properties . The presence of a methylsulfonyl group can also influence the compound's pharmacokinetic properties.
Research Findings and Future Directions
Given the lack of specific research findings on 2-(methylsulfonyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide, future studies should focus on its synthesis, characterization, and biological evaluation. This could involve assessing its antimicrobial activity against various bacterial and fungal strains, as well as its anticancer potential using cell line assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume